3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one
Description
3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound featuring a dihydrothiazol-2-one core fused with a 3-aminopyrazole moiety via an ethyl linker.
Properties
Molecular Formula |
C8H10N4OS |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-[2-(3-aminopyrazol-1-yl)ethyl]-1,3-thiazol-2-one |
InChI |
InChI=1S/C8H10N4OS/c9-7-1-2-12(10-7)4-3-11-5-6-14-8(11)13/h1-2,5-6H,3-4H2,(H2,9,10) |
InChI Key |
NUMPJUQJECUFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCN2C=CSC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Preparation of the pyrazole intermediate containing the amino group
- Formation of a thiosemicarbazide or carbothioamide intermediate
- Cyclization to form the thiazolone ring coupled with the pyrazole moiety
This approach often involves condensation reactions, cyclizations, and purification steps such as recrystallization or chromatography.
Preparation of the Pyrazole Intermediate
Method: Condensation of β-diketones or hydrazone derivatives with hydrazine or substituted hydrazines.
- For example, ethyl 3-oxo-2-(2-arylhydrazono)butanoates react with thiosemicarbazide in ethanol under reflux with catalytic HCl to yield pyrazole-1-carbothioamides.
- The reaction is typically refluxed for 6 hours, monitored by TLC, and the product is isolated by filtration and recrystallization from dioxane.
- Yields are generally good (~78%) with melting points confirming purity and identity.
- This method yields pyrazole derivatives functionalized at the 1-position with a carbothioamide group, which is a key intermediate for further cyclization to thiazolones.
Formation of the Thiazolone Ring
Method: Cyclization of pyrazole-carbothioamide intermediates with bromoacetyl derivatives or hydrazonoyl chlorides.
- The pyrazole-carbothioamide reacts with bromoacetyl bromide or hydrazonoyl chlorides under controlled conditions to form thiohydrazonate intermediates.
- These intermediates undergo intramolecular cyclization, losing water or ethanol, to form the thiazol-2-one ring fused to the pyrazole moiety.
- Reaction conditions typically involve reflux in ethanol or other suitable solvents, sometimes with catalytic acid or base to promote cyclization.
- Purification is achieved by recrystallization or chromatography.
- Spectral data (IR, NMR) confirm the formation of the thiazolone ring and attachment to the pyrazole.
Representative Synthetic Scheme (Summarized)
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | β-diketone or hydrazone + thiosemicarbazide | Reflux in EtOH, catalytic HCl, 6 h | Pyrazole-1-carbothioamide | ~78 | TLC monitored, recrystallization from dioxane |
| 2 | Pyrazole-carbothioamide + bromoacetyl bromide or hydrazonoyl chloride | Reflux in EtOH or suitable solvent | Thiazolyl-pyrazole derivative | 60-75 | Cyclization with water/ethanol loss, purified by recrystallization |
Analytical Characterization
- IR Spectroscopy: Characteristic bands include NH2 and NH stretching (~3429–3263 cm⁻¹), C=O stretching of thiazolone (~1684 cm⁻¹), and C=N stretching (~1590 cm⁻¹).
- NMR Spectroscopy: Protons on the pyrazole ring and ethyl linker show characteristic chemical shifts confirming structure.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 210.26 g/mol.
- Melting Point: Consistent with literature values for purity confirmation.
Notes on Reaction Optimization and Variations
- Reaction times and temperatures are critical; prolonged reflux or excessive heat can lead to side reactions.
- Catalytic amounts of acid (HCl) or base may be used to facilitate cyclization.
- The choice of solvent affects yield and purity; ethanol is commonly used for its polarity and ease of removal.
- Alternative routes using hydrazonoyl chlorides allow structural diversity by varying substituents on the pyrazole or thiazolone rings.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Ring
The thiazolidin-2-one moiety exhibits reactivity toward nucleophilic agents due to the electron-deficient carbonyl group. Key transformations include:
Example: Reaction with phenylhydrazine under ethanol/triethylamine yields fused heterocycles via C=S bond activation .
Cyclocondensation with Electrophilic Partners
The 3-amino-pyrazole subunit participates in cyclocondensation reactions, leveraging its bifunctional NH2 group:
Reaction Pathway
-
Step 1 : Activation of α,β-unsaturated ketones (e.g., chalcones) in aprotic solvents (DMF, DMSO)
-
Products : Pyrazolo[1,5-a]thiazolo[4,5-d]pyridines (yields: 68–85%)
Experimental Data:
Acylation of the 3-Amino Group
-
Reagents : Acetyl chloride, benzoyl chlorides
-
Conditions : Dry dichloromethane, 0°C → RT
-
Products : N-acylated derivatives with retained thiazolidinone ring (isolated yields: 75–88%)
Oxidative Coupling
-
Reagents : I₂/DMSO system
-
Outcome : Dimerization via C–N bond formation at the pyrazole C4 position
-
Product : Bis-thiazolidinone conjugates (confirmed by HRMS and ¹³C NMR)
Metal-Catalyzed Cross-Coupling
The ethyl spacer enables Suzuki-Miyaura couplings at modified positions:
| Substrate Modification | Catalyst System | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination at pyrazole C5 | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 63–79 | |
| Stille coupling at thiazolone | CuI/Et₃N | Organostannanes | 55–68 |
Mechanistic Insight: Oxidative addition proceeds faster at the pyrazole ring due to higher electron density .
Biological Derivatization Pathways
In pharmacological contexts, the compound undergoes:
-
Sulfonation : At the thiazolidinone sulfur using ClSO₃H/Py (yield: 82%)
-
Mannich Reactions : With morpholine/piperazine aldehydes to enhance solubility
Reaction Stability Profile
Scientific Research Applications
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Comparative Insights
Substituent Effects on Bioactivity
- Amino-Pyrazole vs. Piperazine is a known pharmacophore in cardiovascular drugs, suggesting that substituent choice critically influences target specificity .
- Thiazol-2-one vs.
Pharmacological Potential
- While the target compound’s activity remains uncharacterized, analogues like the piperazinyl-substituted dihydrothiazole () demonstrate that the core structure is compatible with bioactive molecules. The 3-aminopyrazole group may target kinases or GPCRs, as seen in pyrazole-containing drugs .
Biological Activity
The compound 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one (CAS No. 1342688-00-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀N₄OS
- Molecular Weight : 210.26 g/mol
- CAS Number : 1342688-00-9
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various compounds, derivatives similar to this compound demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
3. Anticancer Activity
Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. Studies have shown that certain compounds can inhibit cancer cell proliferation across various cell lines, including lung (H460), breast (MCF-F), and colon (HCT116) cancer cells. The inhibition of key cellular pathways involved in cancer progression, such as Aurora-A kinase and CDK2, has been reported with IC50 values as low as 25 nM .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Study on MAO-B Inhibition : A series of thiazole-bearing pyrazole derivatives were evaluated for monoamine oxidase B (MAO-B) inhibition. Some compounds exhibited high activity against both MAO-A and MAO-B isoforms, indicating potential for treating neurodegenerative diseases .
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of synthesized thiazolones with pyrazole moieties, revealing significant activity against multiple pathogens and highlighting their potential as therapeutic agents in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
